Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds and fluorosulfonyl derivatives offers insights into the synthetic routes that might be applied to tetramethylene bis(2,2,2-trifluoroethanesulfonate). For example, Haas et al. (1996) detailed the synthesis of acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives, highlighting methods that could be relevant for synthesizing compounds with similar trifluoromethylsulfonyl groups (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(trifluoromethyl)trisulfane and bis(trifluoromethyl)tetrasulfane, has been elucidated through spectroscopic data and gas-phase structures, providing a basis for understanding the structural characteristics of tetramethylene bis(2,2,2-trifluoroethanesulfonate) (Gaensslen et al., 1992).

Chemical Reactions and Properties

The reactivity and properties of compounds containing the trifluoromethanesulfonyl group have been explored in various studies. For instance, the synthesis and reactions of silanes containing two triflate groups by Matyjaszewski and Chen (1988) could shed light on the chemical behavior of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in different chemical environments (Matyjaszewski & Chen, 1988).

Physical Properties Analysis

The physical properties of compounds similar to tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be inferred from studies like that of Fujii et al. (2006), which examined the conformational equilibrium of bis(trifluoromethanesulfonyl) imide anion in ionic liquids. Such research helps in understanding the solubility, phase behavior, and thermal properties of these compounds (Fujii et al., 2006).

Chemical Properties Analysis

Investigations into the chemical properties of tetramethylene bis(2,2,2-trifluoroethanesulfonate) can draw from studies on related sulfonate compounds. For example, the work by Taraba and Ẑák (2004) on the polysulfonylamines and their synthesis and crystal structures provides valuable insights into the reactivity and stability of sulfonamide and sulfone groups in similar chemical environments (Taraba & Ẑák, 2004).

科学的研究の応用

Tris(2,2’-bipyridyl)ruthenium (II) complex in Electrochemiluminescence (ECL)

- Field : Analytical and Bioanalytical Chemistry .

- Application : The Tris(2,2’-bipyridyl)ruthenium (II) complex is used as a universal reagent for the fabrication of heterogeneous electrochemiluminescence platforms .

- Method : The complex is used as a luminophore in ECL, which enhances the rate of electron transfer kinetics and offers rapid response time . This is beneficial in point-of-care and clinical applications .

- Results : The use of this complex has translated ECL from a “laboratory curiosity” to a commercial analytical instrument for diagnosis .

Fluorinated Polyimides from 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone

- Field : Polymer Research .

- Application : A new trifluoromethyl-substituted diamine monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol .

- Method : The reaction was carried out in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Novel fluorinated polyimides were synthesized from the diamine with various aromatic dianhydrides via thermal imidization of poly(amic acid) .

- Results : The resulting polyimide films had strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa . The glass transition temperature (Tg) of these polymers were in the range of 244–297°C .

特性

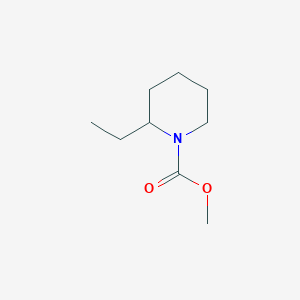

IUPAC Name |

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNBKJYEPYYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922317 |

Source

|

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) | |

CAS RN |

117186-54-6 |

Source

|

| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)